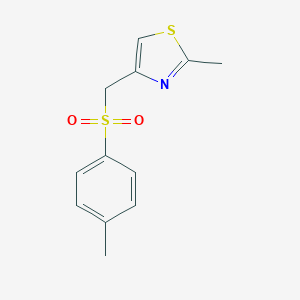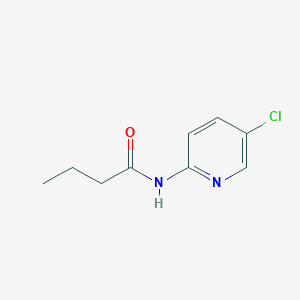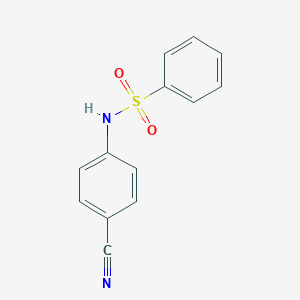
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community. This compound is a derivative of the well-known drug, gabapentin, and has been found to have potential applications in the field of neuroscience and pharmacology.
作用機序
The exact mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of neurotransmitters that are involved in pain signaling. This compound has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neuropathic pain. This compound has also been found to have a positive effect on mood, reducing anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in lab experiments is its high purity and yield. This compound has been synthesized using optimized conditions, making it a reliable and consistent source of the compound. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer to animals in certain experiments.
将来の方向性
There are several future directions for research on 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted on animal models.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of neuroscience and pharmacology. Its anticonvulsant, anxiolytic, and analgesic properties make it a promising alternative to other drugs with similar effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves the reaction of gabapentin with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis of this compound has been optimized to produce high yields of pure product, making it a viable option for further research.
科学的研究の応用
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has shown potential applications in the field of neuroscience and pharmacology. It has been found to have anticonvulsant, anxiolytic, and analgesic properties. This compound has also been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional pain relievers. Furthermore, this compound has been found to have a low potential for abuse, making it a promising alternative to other drugs with similar effects.
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
3,3-dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,13-16(21)22)12-15(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,21,22) |
InChIキー |
WTUFKFOOUNUSPG-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
正規SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)

